(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
Description
(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with bromine (Br) at position 5, fluorine (F) at position 2, and a methyl group (CH₃) at position 2. The methylsulfanyl (SCH₃) group is attached to the aromatic ring, contributing to its electron-rich nature.
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLISWRRSZEGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)SC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227638 | |
| Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822862-39-4 | |
| Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822862-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 5-bromo-2-fluoro-3-methylphenol with methylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. Positional Isomers
- (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane (CAS 2379322-83-3): This positional isomer features a methyl group at position 4 instead of position 3.
- (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane (CAS 1806346-45-1):
The additional bromine at position 4 increases molecular weight (313.19 g/mol) and polarizability, favoring halogen-bonding interactions, as observed in similar dibromo derivatives .
b. Functional Group Variations
- (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS 2091705-75-6):
Replacement of the methyl group with a methoxy (OCH₃) group introduces electron-donating effects, altering solubility in polar solvents. The methoxy group also participates in hydrogen bonding, as seen in crystallographic studies of analogous compounds . - 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran (CAS N/A):
Incorporation of a benzofuran ring and sulfinyl (SO) group increases planarity and conjugation, enhancing UV absorption properties. The sulfinyl group also introduces chirality, affecting biological activity .
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
Reactivity and Stability
- Sulfur Reactivity :
The methylsulfanyl group in the target compound is less oxidized compared to sulfinyl or sulfone analogs. For example, oxidation of 5-bromo-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields sulfone derivatives, which exhibit higher thermal stability but reduced nucleophilicity . - Halogen Bonding : Bromine and fluorine substituents facilitate halogen bonding, as demonstrated in the crystal structure of 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, where Br···S interactions (3.48 Å) stabilize the lattice .
Biological Activity
The compound (5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound with significant potential for biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl ring substituted with bromine and fluorine atoms, along with a methyl sulfane group. This unique arrangement influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The presence of halogen atoms enhances its binding affinity to specific enzymes or receptors, which can modulate biochemical pathways. The methylsulfane group may also affect the compound's solubility and stability, contributing to its overall biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial and fungal strains. Studies have shown that the compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It has been reported to induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications in the compound's structure can influence its biological activity. For instance, the introduction of different halogen atoms or substituents on the phenyl ring can significantly alter its potency against specific targets.
| Substituent | Biological Activity | Potency |
|---|---|---|
| Bromine | Antimicrobial | Moderate |
| Fluorine | Anticancer | High |
| Methyl | Enhances solubility | Variable |
Case Studies
- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antimicrobial agent.
- Anticancer Research : In vitro assays revealed that the compound could reduce cell viability in human breast cancer cell lines by up to 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
